N-DMTr-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
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Overview
Description
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphorite monomer that has been modified to include methylenemorpholine rings linked through phosphorodiamidate groups instead of phosphates . This compound is primarily used in scientific research and is not intended for personal use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves the modification of natural nucleic acid structures. The methylenemorpholine rings are linked through phosphorodiamidate groups instead of the traditional phosphates . The specific reaction conditions and reagents used in the synthesis are proprietary and typically involve multiple steps of protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is carried out under controlled conditions to ensure high purity and yield. The compound is produced in reagent grade for research purposes and is shipped under ambient temperature conditions .
Chemical Reactions Analysis
Types of Reactions
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Coupling Reactions: Used in the synthesis of oligonucleotides.
Deprotection Reactions: Removal of protective groups to reveal the active sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Protective Groups: Such as dimethoxytrityl (DMTr) for protecting hydroxyl groups.
Coupling Agents: For facilitating the formation of phosphorodiamidate linkages.
Deprotecting Agents: For removing protective groups under mild conditions.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified backbones, which are used in various research applications .
Scientific Research Applications
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: For the synthesis of modified oligonucleotides.
Biology: In the study of nucleic acid interactions and functions.
Medicine: For the development of therapeutic oligonucleotides.
Industry: In the production of research-grade oligonucleotides for various applications
Mechanism of Action
The mechanism of action of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides, where it forms stable phosphorodiamidate linkages. These modified oligonucleotides exhibit enhanced stability and resistance to enzymatic degradation, making them valuable tools in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: Another phosphorite monomer used in oligonucleotide synthesis.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A nucleoside analog for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
Uniqueness
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is unique due to its methylenemorpholine rings linked through phosphorodiamidate groups, which provide enhanced stability and resistance to degradation compared to traditional phosphates .
Properties
Molecular Formula |
C44H55N8O7P |
---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H55N8O7P/c1-29(2)41(53)48-43-47-40-39(42(54)49-43)46-28-51(40)38-26-50(25-37(59-38)27-58-60(57-24-12-23-45)52(30(3)4)31(5)6)44(32-13-10-9-11-14-32,33-15-19-35(55-7)20-16-33)34-17-21-36(56-8)22-18-34/h9-11,13-22,28-31,37-38H,12,24-27H2,1-8H3,(H2,47,48,49,53,54)/t37-,38+,60?/m0/s1 |
InChI Key |
CBSDAAFHYGGDJZ-VMZRNFFESA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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